

The Biological Versatility of Brominated Thiophene Compounds: A Technical Guide

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Compound of Interest

Compound Name: 5-(5-bromothiophen-2-yl)-1H-pyrazole

Cat. No.: B060778

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The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of bromine atoms to this core structure can significantly modulate the physicochemical and biological properties of the resulting compounds, leading to a diverse range of therapeutic activities. This technical guide provides an in-depth overview of the biological activities of brominated thiophene compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising area.

Anticancer Activity

Brominated thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

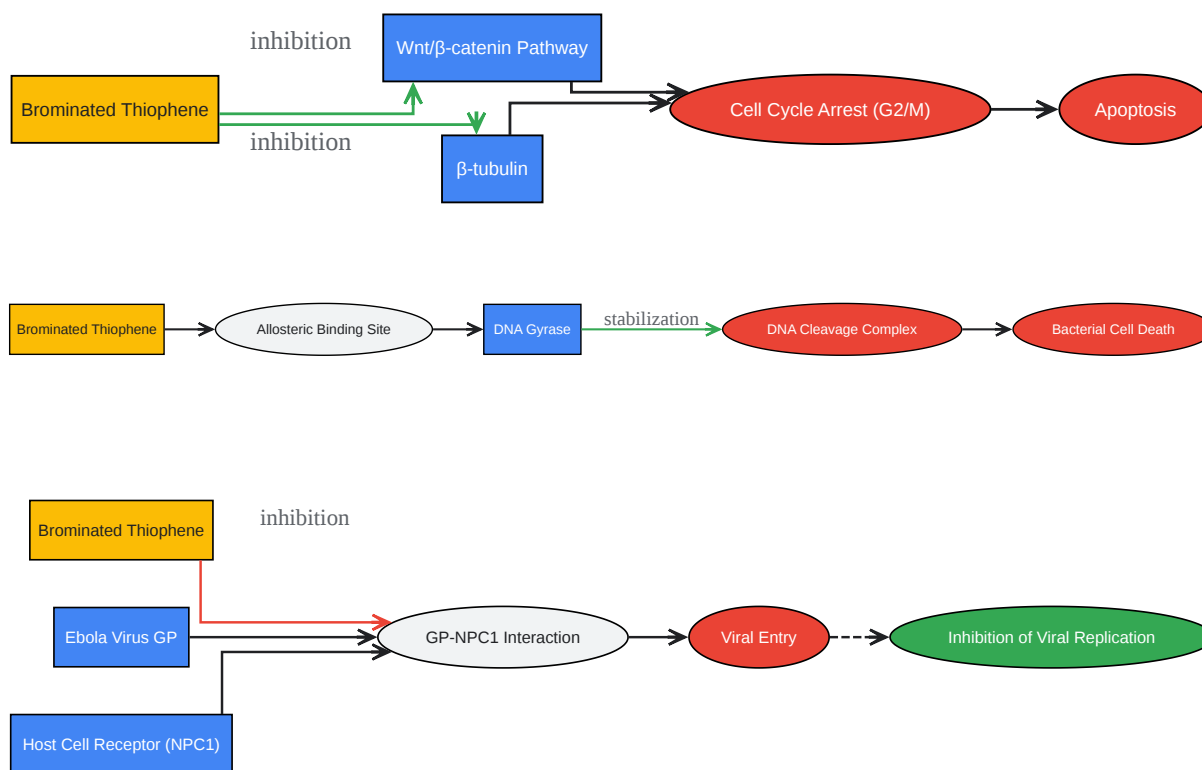
The following table summarizes the in vitro anticancer activity of selected brominated thiophene compounds, with IC₅₀ values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ID	Cancer Cell Line	Assay Type	IC50 (μM)	Reference Compound	IC50 (μM)
Thienopyrimidine 3b (chloro derivative)	HepG2 (Liver)	MTT Assay	3.105 ± 0.14	Doxorubicin	-
Thienopyrimidine 3b (chloro derivative)	PC-3 (Prostate)	MTT Assay	2.15 ± 0.12	Doxorubicin	-
Thienopyrimidine 3c (bromo derivative)	PC-3 (Prostate)	MTT Assay	Moderate Activity	Doxorubicin	-
Thiophene-Carboxamide 2b	Hep3B (Liver)	MTS Assay	5.46	-	-
Thiophene-Carboxamide 2d	Hep3B (Liver)	MTS Assay	8.85	-	-
Thiophene-Carboxamide 2e	Hep3B (Liver)	MTS Assay	12.58	-	-
Compound 480	HeLa (Cervical)	MTT Assay	12.61 (μg/mL)	Paclitaxel	>33.42 (μg/mL)
Compound 480	HepG2 (Liver)	MTT Assay	33.42 (μg/mL)	Paclitaxel	>33.42 (μg/mL)

Note: Some data points are for chloro-derivatives from the same study to provide context on halogen substitution.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of thiophene derivatives. Notably, the inhibition of the Wnt/ β -catenin and tubulin polymerization pathways has been observed, leading to cell cycle arrest and apoptosis.[1]



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References

- 1. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

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